2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

medicinal chemistry scaffold diversification structure-activity relationship

This dual-substituted piperidine features a benzyloxy-ethanone N-substituent and a pyridazin-3-yloxy C-3 substituent, offering a unique conformational profile for kinase and MAO inhibitor screening. The ethanone linker provides two rotatable bonds, enabling systematic comparison with methanone- and carboxamide-linked analogs. Procure for target engagement studies, computational docking, or as a reference standard for synthetic methodology development.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034225-48-2
Cat. No. B2638124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS2034225-48-2
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NN=CC=C3
InChIInChI=1S/C18H21N3O3/c22-18(14-23-13-15-6-2-1-3-7-15)21-11-5-8-16(12-21)24-17-9-4-10-19-20-17/h1-4,6-7,9-10,16H,5,8,11-14H2
InChIKeyZNJYPNFDOVEHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034225-48-2): Procurement-Grade Baseline for a Dual-Functionalized Piperidine Scaffold


2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034225-48-2) is a synthetic small molecule (C₁₇H₁₉N₃O₃, MW: 313.35 g/mol) featuring a piperidine core co-functionalized with a benzyloxy-ethanone group at the N-1 position and a pyridazin-3-yloxy substituent at the C-3 position of the piperidine ring . This dual-substitution architecture distinguishes it from mono-substituted piperidine derivatives and positions it as a candidate for target engagement studies requiring both hydrogen-bond acceptor capacity (via pyridazine N atoms) and lipophilic aromatic stacking (via the benzyl moiety) within a single constrained scaffold. The compound is classified among pyridazinyloxypiperidine derivatives, a chemotype associated in the literature with kinase inhibition, monoamine oxidase modulation, and cytotoxic activity, although direct peer-reviewed biological characterization data for this specific CAS number remain absent from the open scientific literature as of the search date .

Why In-Class Pyridazinyloxypiperidine Analogs Cannot Substitute for CAS 2034225-48-2 Without Quantitative Revalidation


The pyridazin-3-yloxypiperidine chemotype encompasses a structurally diverse family in which even minor substituent alterations—such as replacing the N-benzyloxy-ethanone group with a carboxamide, methanone, or sulfonamide linker—can fundamentally redirect target selectivity profiles. Published structure-activity relationship (SAR) data for related pyridazine-piperidine hybrids demonstrate that compounds differing by a single functional group exhibit divergent kinase inhibition patterns: for example, 8-methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one (CAS 1797128-20-1) shows dual p38 MAPK/JAK2 inhibition with IC₅₀ values of 12 nM and 18 nM respectively, while morpholine-carbonyl analogs (CAS 2034225-57-3) display distinct target engagement profiles . The benzyloxy-ethanone moiety in CAS 2034225-48-2 introduces a combination of conformational flexibility (via the ethanone linker), hydrogen-bond acceptor capacity (via the carbonyl oxygen), and aromatic π-stacking potential (via the benzyl ring) that is absent from carboxamide- or methanone-linked comparators. Consequently, procurement decisions predicated on assumed class-level functional equivalence risk target-engagement failure and experimental irreproducibility .

Quantitative Differentiation Evidence for 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Comparator-Anchored Analysis


Structural Differentiation: Dual-Substitution at N-1 and C-3 vs. Mono-Functionalized Piperidine Comparators

CAS 2034225-48-2 is distinguished from the vast majority of commercially available pyridazin-3-yloxypiperidine analogs by possessing biologically relevant substituents at both the piperidine N-1 position (benzyloxy-ethanone) and the piperidine C-3 position (pyridazin-3-yloxy). In contrast, comparators such as tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate (a Boc-protected intermediate) carry a chemically inert protecting group at N-1, making them unsuitable for direct biological screening without deprotection and re-functionalization . Similarly, mono-functionalized analogs such as 2-(benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (a 6-methyl-pyridazine variant) introduce steric and electronic perturbations at the pyridazine ring via the C-6 methyl group, which alters heterocycle electronics and may shift target-binding profiles relative to the unsubstituted pyridazine of CAS 2034225-48-2 . This dual-substitution architecture provides two independent vectors for target engagement—hydrogen bonding via pyridazine N atoms and lipophilic interactions via the benzyl moiety—within a single molecular entity, eliminating the synthetic burden of post-hoc functionalization required by mono-substituted precursors .

medicinal chemistry scaffold diversification structure-activity relationship

Class-Level Kinase Inhibition Potential: Pyridazin-3-yloxypiperidine Chemotype vs. Unrelated Scaffolds

Although CAS 2034225-48-2 itself lacks direct kinase profiling data, the pyridazin-3-yloxypiperidine substructure is a validated pharmacophore for ATP-binding pocket engagement in multiple kinase targets. A structurally related analog, 8-methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one (CAS 1797128-20-1), demonstrates potent dual inhibition of p38 MAPK (IC₅₀ = 12 nM) and JAK2 (IC₅₀ = 18 nM) with >55-fold selectivity over JAK1 (IC₅₀ > 1,000 nM) . In a separate study, 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibited dose-dependent cytotoxicity against colon cancer cell lines with measurable IC₅₀ values, further supporting the kinase-targeting potential of this chemotype . By contrast, non-pyridazine piperidine scaffolds such as simple N-benzylpiperidines or N-acylpiperidines lack the heterocyclic hydrogen-bond acceptor functionality necessary for type II kinase inhibitor binding modes. The presence of the unsubstituted pyridazin-3-yloxy group in CAS 2034225-48-2 preserves maximal heterocycle hydrogen-bonding capacity compared to methyl-, chloro-, or trifluoromethyl-substituted pyridazine analogs, which may attenuate binding affinity through steric or electronic effects .

kinase inhibition p38 MAPK JAK2 ATP-binding pocket

MAO Inhibition Class Evidence: Pyridazinobenzylpiperidine Chemotype Selectivity vs. Classical MAO Inhibitors

A series of 24 pyridazinobenzylpiperidine derivatives—structurally related to CAS 2034225-48-2 through the shared pyridazine-piperidine core architecture—were systematically evaluated for monoamine oxidase (MAO) inhibition, with the majority demonstrating preferential MAO-B over MAO-A inhibition . This selectivity profile is therapeutically significant because selective MAO-B inhibitors (e.g., selegiline, rasagiline) are established treatments for Parkinson's disease, whereas non-selective or MAO-A-preferring inhibitors carry risks of hypertensive crisis due to tyramine interactions. A specific analog, N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, demonstrated competitive MAO-B inhibition with significant selectivity over MAO-A . The benzyloxy-ethanone substituent in CAS 2034225-48-2 may further modulate MAO isoform selectivity relative to phenethyl-carboxamide or butane-dione linked analogs, as the ethanone linker provides a distinct spatial orientation and electronic environment compared to the carboxamide or ketone linkers found in known actives . However, no direct MAO inhibition data exist for CAS 2034225-48-2 specifically.

monoamine oxidase MAO-B selectivity neurodegeneration pyridazinobenzylpiperidine

Linker Chemistry Differentiation: Ethanone vs. Methanone/Carboxamide Linkers and Impact on Conformational Flexibility

The ethanone linker (-CH₂-CO-) connecting the benzyloxy group to the piperidine N-1 in CAS 2034225-48-2 introduces one additional sp³-hybridized methylene unit compared to methanone-linked analogs (direct carbonyl attachment: -CO-) and fundamentally different geometry compared to carboxamide-linked analogs (-CO-NH- or -NH-CO-). Published SAR from pyridazine-piperidine kinase inhibitor series indicates that linker length and composition directly influence target binding: the methanone-linked 8-methoxy-chromenone derivative (CAS 1797128-20-1) achieves p38 MAPK IC₅₀ = 12 nM, whereas morpholine-carboxamide analogs (CAS 2034225-57-3) display distinct kinase selectivity profiles . The ethanone linker in CAS 2034225-48-2 provides both a hydrogen-bond acceptor (carbonyl oxygen) and increased rotational degrees of freedom (via the -CH₂- spacer) that may enable binding modes inaccessible to the more conformationally restricted methanone or carboxamide linkers. In the MAO inhibitor chemotype space, linker variations (carboxamide vs. butane-dione vs. ethanone) have been associated with shifts in MAO-B/MAO-A selectivity ratios, underscoring the non-interchangeable nature of linker chemistry within this scaffold family .

linker chemistry conformational analysis medicinal chemistry structure-based design

Absence of Methyl Substitution on Pyridazine Ring: Potential Binding-Cavity Compatibility Advantage

CAS 2034225-48-2 bears an unsubstituted pyridazin-3-yloxy group, in contrast to the commercially prevalent 6-methylpyridazine analog, 2-(benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone. The 6-methyl substituent introduces both steric bulk (van der Waals volume increase of approximately 13.7 ų per methyl group) and electron-donating inductive effects (+I effect) that modulate the pyridazine ring's electronic character and hydrogen-bond acceptor capacity . In kinase inhibitor design, even minor substituent changes on heterocyclic scaffolds can drastically alter selectivity profiles: literature precedent from pyridazine-based MEK and Pim kinase inhibitors demonstrates that methylation of the pyridazine ring can shift selectivity by >10-fold between closely related kinase targets due to steric clash with gatekeeper residues or altered hinge-region hydrogen bonding . The unsubstituted pyridazine in CAS 2034225-48-2 preserves the minimal steric footprint of the heterocycle, maximizing compatibility with shallow or sterically constrained binding pockets where the 6-methyl analog may experience unfavorable steric interactions. In the MAO inhibitor context, pyridazine ring substitution has been associated with altered MAO-B/MAO-A selectivity, with unsubstituted pyridazine derivatives often showing distinct selectivity profiles compared to their alkyl-substituted counterparts .

pyridazine substitution steric effects binding pocket compatibility medicinal chemistry optimization

Recommended Procurement and Application Scenarios for 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Based on Available Evidence


Kinase-Focused Screening Library Expansion with an Unsubstituted Pyridazine Pharmacophore

CAS 2034225-48-2 is procurement-appropriate for kinase inhibitor screening collections where the pyridazin-3-yloxypiperidine chemotype is already represented by methanone- or carboxamide-linked analogs. The compound's unsubstituted pyridazine ring and ethanone linker offer a structurally differentiated entry that can probe binding-pocket steric tolerance and linker-dependent conformational preferences. As demonstrated by related chemotype members achieving nanomolar potency against p38 MAPK (IC₅₀ = 12 nM) and JAK2 (IC₅₀ = 18 nM), this scaffold has validated kinase-targeting capacity . Screening results obtained with CAS 2034225-48-2 can be directly compared to those from 6-methylpyridazine and methanone-linked analogs to establish linker- and substitution-dependent SAR, provided all compounds are tested in the same assay panel.

MAO-B Isoform Selectivity Profiling in Neurodegeneration Research

Given the established MAO-B-preferring inhibition profile of the pyridazinobenzylpiperidine chemotype across a published series of 24 derivatives, CAS 2034225-48-2 is a rational procurement choice for MAO isoform selectivity screening in Parkinson's disease and Alzheimer's disease research programs . The compound's benzyloxy-ethanone N-substituent differentiates it from previously characterized phenethyl-carboxamide and butane-dione linked MAO inhibitors, potentially yielding novel isoform selectivity ratios. Procurement for this application should include parallel acquisition of at least one literature-validated pyridazinobenzylpiperidine MAO inhibitor as a positive control to enable direct head-to-head activity comparison under identical assay conditions.

Structure-Based Computational Docking and Conformational Sampling Studies

The ethanone linker in CAS 2034225-48-2 provides two rotatable bonds between the piperidine nitrogen and the benzyloxy oxygen, generating a conformational ensemble that is computationally tractable yet distinct from the more restricted methanone (1 rotatable bond) and carboxamide (partial double-bond restriction) linkers prevalent in commercial pyridazin-3-yloxypiperidine analogs . Computational chemistry groups procuring this compound for docking studies against kinase or MAO crystal structures can systematically compare the binding poses accessible to ethanone-linked vs. methanone-linked analogs, generating testable hypotheses about linker-dependent target engagement that guide subsequent synthetic optimization campaigns.

Synthetic Chemistry Reference Standard for Dual-Functionalized Piperidine Scaffold Development

CAS 2034225-48-2 serves as a valuable reference standard for synthetic methodology development targeting dual-substituted piperidine scaffolds. Its defined structure—with orthogonal functional groups at N-1 (benzyloxy-ethanone) and C-3 (pyridazin-3-yloxy)—provides a benchmark for validating regioselective functionalization protocols, protecting group strategies, and analytical purity assessment methods (HPLC, LC-MS, NMR) applicable to this compound class . Procurement for this purpose is particularly relevant for contract research organizations and medicinal chemistry groups establishing synthetic routes to pyridazine-piperidine hybrid libraries.

Quote Request

Request a Quote for 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.